1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- typically involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with N,N-dimethylamine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- involves the inhibition of specific enzymes and receptors. For instance, it targets the FGFR family, which plays a crucial role in cell proliferation, differentiation, and survival. By binding to the active site of these receptors, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- include other pyrrolo[2,3-b]pyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridin-3-amine: This compound also exhibits biological activity but may have different target specificity and potency.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the N,N-dimethylamine group, which can affect its reactivity and biological properties.
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide: Another derivative with potential medicinal applications, particularly in cancer therapy.
These comparisons highlight the unique structural features and biological activities of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H10BrN3 |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-N,N-dimethylpyrrolo[2,3-b]pyridin-1-amine |
InChI |
InChI=1S/C9H10BrN3/c1-12(2)13-4-3-7-5-8(10)6-11-9(7)13/h3-6H,1-2H3 |
InChI Key |
CRPSMXSHDMIAEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C=CC2=CC(=CN=C21)Br |
Origin of Product |
United States |
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